Cas no 2172219-36-0 (5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid)
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
- EN300-1593085
- 2172219-36-0
-
- Inchi: 1S/C11H17N3O3/c1-7(15)4-5-14-9(6-8-2-3-8)10(11(16)17)12-13-14/h7-8,15H,2-6H2,1H3,(H,16,17)
- InChI Key: YRMKTGMKQJCJBN-UHFFFAOYSA-N
- SMILES: OC(C)CCN1C(=C(C(=O)O)N=N1)CC1CC1
Computed Properties
- Exact Mass: 239.12699141g/mol
- Monoisotopic Mass: 239.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 88.2Ų
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593085-0.05g |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 0.05g |
$1657.0 | 2023-06-04 | ||
| Enamine | EN300-1593085-0.1g |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 0.1g |
$1735.0 | 2023-06-04 | ||
| Enamine | EN300-1593085-0.25g |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 0.25g |
$1814.0 | 2023-06-04 | ||
| Enamine | EN300-1593085-0.5g |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 0.5g |
$1893.0 | 2023-06-04 | ||
| Enamine | EN300-1593085-1.0g |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 1g |
$1971.0 | 2023-06-04 | ||
| Enamine | EN300-1593085-2.5g |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 2.5g |
$3865.0 | 2023-06-04 | ||
| Enamine | EN300-1593085-5.0g |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 5g |
$5719.0 | 2023-06-04 | ||
| Enamine | EN300-1593085-10.0g |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 10g |
$8480.0 | 2023-06-04 | ||
| Enamine | EN300-1593085-50mg |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 50mg |
$1657.0 | 2023-09-23 | ||
| Enamine | EN300-1593085-100mg |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172219-36-0 | 100mg |
$1735.0 | 2023-09-23 |
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction to 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172219-36-0)
5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by the CAS number 2172219-36-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both cyclopropylmethyl and 3-hydroxybutyl substituents in its molecular framework imparts unique physicochemical properties that make it a promising candidate for further exploration in drug discovery and development.
The 1H-1,2,3-triazole core is a key pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. The carboxylic acid functionality at the 4-position provides a site for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological profiles. The cyclopropylmethyl group, characterized by its rigid three-membered ring structure, can influence the conformational flexibility of the molecule, potentially affecting its binding affinity and metabolic stability. On the other hand, the 3-hydroxybutyl side chain introduces polarity and hydrophilicity, which may be crucial for membrane permeability and solubility.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like those in 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid interact with biological systems. Studies have shown that triazole derivatives can exhibit inhibitory effects on various therapeutic targets, including kinases and viral proteases. The unique combination of substituents in this compound suggests potential applications in modulating inflammatory pathways and immune responses. Furthermore, the hydroxybutyl moiety may enhance bioavailability by improving solubility in aqueous environments.
In the realm of drug development, the synthesis of novel heterocyclic compounds remains a cornerstone. The preparation of 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the triazole ring efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions involving the carboxylic acid and hydroxyl groups.
The pharmacological evaluation of this compound has revealed intriguing results in preclinical studies. Its interaction with biological targets suggests that it may serve as a lead compound for developing new therapeutic agents. For instance, preliminary data indicate that derivatives of this molecule could exhibit anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. Moreover, the structural motif is reminiscent of known bioactive scaffolds used in antiviral and anticancer therapies.
As research progresses, the integration of high-throughput screening (HTS) technologies has accelerated the identification of promising candidates like 5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid. These methods allow for rapid testing of large libraries of compounds against diverse biological assays, enabling researchers to prioritize molecules with optimal activity profiles. The combination of experimental data with computational predictions has become indispensable in modern drug discovery pipelines.
The synthetic versatility of this compound also opens up avenues for exploring its role in material science applications beyond pharmaceuticals. For example, functionalized triazole derivatives can be incorporated into polymers to enhance their mechanical strength or biodegradability. The carboxylic acid group provides a reactive site for covalent bonding with other functional molecules, making it suitable for designing smart materials with tailored properties.
In conclusion,5-(cyclopropylmethyl)-1-(3-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid represents a fascinating subject of study due to its unique structural features and potential biological relevance. Ongoing research efforts are expected to uncover new applications for this compound and its derivatives across various domains of science and technology. As our understanding of molecular interactions continues to evolve,CAS No. 2172219-36-0 will undoubtedly play a pivotal role in shaping future therapeutic strategies.
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